2-(4-Benzylmorpholin-3-yl)acetonitrile
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Overview
Description
2-(4-Benzylmorpholin-3-yl)acetonitrile is a chemical compound with the molecular formula C13H16N2O It is known for its unique structure, which includes a morpholine ring substituted with a benzyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylmorpholin-3-yl)acetonitrile typically involves the reaction of 4-benzylmorpholine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by the addition of acetonitrile to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylmorpholin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
2-(4-Benzylmorpholin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Benzylmorpholin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylmorpholin-3-yl)acetonitrile
- 2-(4-Phenylmorpholin-3-yl)acetonitrile
- 2-(4-Ethylmorpholin-3-yl)acetonitrile
Uniqueness
2-(4-Benzylmorpholin-3-yl)acetonitrile is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications .
Properties
IUPAC Name |
2-(4-benzylmorpholin-3-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-7-6-13-11-16-9-8-15(13)10-12-4-2-1-3-5-12/h1-5,13H,6,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWNIQPSJZCVPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674229 |
Source
|
Record name | (4-Benzylmorpholin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170701-93-6 |
Source
|
Record name | (4-Benzylmorpholin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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